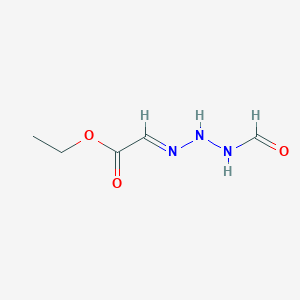
乙酸(2E)-(3-甲酰基三氮烯亚基)
描述
Ethyl (2E)-(3-formyltriazanylidene)acetate, also known as Ethyl acetate, is an organic compound with the formula CH3CO2CH2CH3, simplified to C4H8O2 . This colorless liquid has a characteristic sweet smell (similar to pear drops) and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee . Ethyl acetate is the ester of ethanol and acetic acid .
Synthesis Analysis
Ethyl acetate was first synthesized by the Count de Lauraguais in 1759 by distilling a mixture of ethanol and acetic acid . The culture was grown continuously to D = 0.25 h −1 on diluted whey permeate. The results showed that ethyl acetate synthesis by Kluyveromyces fragilis is catalysed by both an esterase and an alcohol acetyltransferase .
Molecular Structure Analysis
The molecular structure of Ethyl acetate is C4H8O2 . The ETHYL ACETATE molecule contains a total of 13 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .
Chemical Reactions Analysis
Ethanoic acid reacts with ethanol in the presence of concentrated sulphuric acid as a catalyst to produce the ester, ethyl ethanoate . The reaction is slow and reversible .
Physical and Chemical Properties Analysis
Ethyl acetate is a colorless liquid with a characteristic sweet smell . It has a density of 0.902 g/cm3, a melting point of -83.6 °C, and a boiling point of 77.1 °C . It is soluble in water, ethanol, acetone, diethyl ether, and benzene .
科学研究应用
氧化机理和产物: Picquet-Varrault 等人 (2001) 的一项研究调查了乙酸乙酯的 OH 诱导氧化机理。该研究确定了主要的氧化产物,有助于理解乙酸酯的反应性和其具体反应。
咪唑的合成: Zang 等人 (2010) 使用离子液体乙酸 1-乙基-3-甲基咪唑进行了三取代咪唑的合成研究。这项研究强调了这种方法的优点,包括高产率和环境友好性,表明乙酸乙酯衍生物在有机合成工艺中的重要性 (Zang 等人,2010)。
共聚物的合成和性质: Fijten 等人 (2007) 探索了使用 2-乙基-2-恶唑啉合成共聚物,展示了聚合物结构如何影响物理和机械性能。这项研究对开发具有特定所需特性的材料具有影响 (Fijten 等人,2007)。
缓蚀: Nahlé 等人 (2021) 研究了生态三唑衍生物缓蚀剂,包括乙酸乙基 2-(4-苯基-1H-1,2,3-三唑-1-基)。该化合物表现出很高的抑制性能,为环保的腐蚀防护策略提供了见解 (Nahlé 等人,2021)。
苯并噻唑衍生物: Carrington 等人 (1972) 考察了乙酸乙基 (1,2-苯并噻唑-3-基)氰基乙酸酯的性质,阐明了其互变异构行为和分解产物,这对了解相关化合物的化学行为至关重要 (Carrington 等人,1972)。
微波反应器聚合: Wiesbrock 等人 (2005) 探索了在微波辐射下 2-乙基-2-恶唑啉的聚合。这项研究提供了对先进聚合技术和合成定义明确聚合物的宝贵见解 (Wiesbrock 等人,2005)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl (2E)-2-(formamidohydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)3-6-8-7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJAQAGZKQNNN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)




![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2976514.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2976515.png)


